2-Ethoxyethanesulfonyl chloride

描述

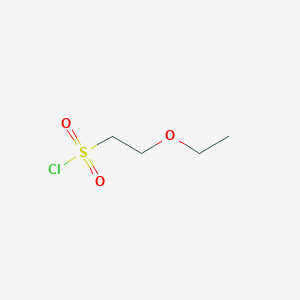

2-Ethoxyethanesulfonyl chloride (CAS: 69371-75-1) is an organosulfur compound characterized by a sulfonyl chloride (-SO₂Cl) functional group and an ethoxy (-OCH₂CH₃) substituent on the ethane backbone. This compound is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonate groups into target molecules. Its structure combines reactivity from the sulfonyl chloride group with the steric and electronic effects of the ethoxy moiety, making it valuable in specialized chemical reactions .

Safety protocols for handling this compound emphasize strict precautions due to its corrosive nature. Direct contact can cause severe skin and eye irritation, and proper personal protective equipment (PPE), including gloves and protective clothing, is mandatory .

属性

IUPAC Name |

2-ethoxyethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO3S/c1-2-8-3-4-9(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZKSVKQIJNZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626125 | |

| Record name | 2-Ethoxyethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69371-75-1 | |

| Record name | 2-Ethoxyethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method Overview

One classical approach to preparing 2-ethoxyethanesulfonyl chloride involves chlorination of 2-hydroxyethanesulfonate (isethionate) salts or their derivatives. The process typically uses chlorinating agents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2) often in the presence of solvents like dimethylformamide (DMF).

Reaction Details

- The starting material, 2-hydroxyethanesulfonate, is treated with a chlorinating agent.

- The hydroxyl group is replaced by a chlorosulfonyl group, yielding 2-chloroethanesulfonyl chloride as an intermediate.

- Subsequent reaction with ethanol or ethoxy reagents can yield this compound.

- Rapid chlorination under ice-cold conditions and immediate work-up are critical to maximize yield and minimize side reactions.

Yields and Purification

- Yields of 2-hydroxyethanesulfonyl chloride intermediates are reported around 28-30% under optimized conditions.

- Extraction steps involve sequential use of benzene and methylene chloride, followed by saturation with sodium chloride to separate aqueous and organic layers effectively.

- The final product is typically obtained as a slightly syrupy liquid, characterized by IR peaks corresponding to hydroxyl and chlorosulfonyl groups (e.g., 3590, 3460, 1375, 1168 cm^-1).

Preparation via Reaction of Divinyl Disulfide with Chlorine and Water

Method Overview

Another notable method involves the reaction of divinyl disulfide with chlorine and water in the presence of a solvent such as glacial acetic acid.

Reaction Conditions

- Divinyl disulfide is reacted with approximately 4 moles of water and 5 moles of chlorine per mole of divinyl disulfide.

- The reaction is conducted at low temperatures, preferably between 0 to 40 °C, to prevent polymerization.

- The solvent (glacial acetic acid) is chosen for its ability to dissolve reactants and resist side reactions.

Process Notes

- The reaction mixture separates into two layers after completion.

- The bottom layer contains ethylene sulfonyl chloride (analogous sulfonyl chloride species), which can be isolated by decantation.

- Rapid termination of the reaction and separation of the product from by-products is essential to maintain high yield (up to 80% reported for ethylene sulfonyl chloride).

- The product is substantially insoluble in ice-water, facilitating its extraction.

Applicability to this compound

- Although this patent specifically addresses ethylene sulfonyl chloride, similar sulfonyl chlorides like this compound can be prepared by analogous sulfonylation and chlorination steps, adjusting the starting vinyl or hydroxyalkyl disulfide precursors accordingly.

Chlorination of Sulfonate Precursors in Organic Solvents at Low Temperatures

Method Overview

A more recent synthetic approach involves chlorination of sulfonate precursors in dichloromethane (CH2Cl2) at sub-zero temperatures, often in the presence of hydrochloric acid and other additives.

Experimental Procedure Highlights

- A sulfonate precursor is dissolved in CH2Cl2 and treated with hydrochloric acid at approximately -10 °C.

- The mixture is stirred below -5 °C to maintain stability.

- After chlorination, layers are separated, and the organic phase is washed with brine and dried over magnesium sulfate.

- The product is concentrated under low temperature to avoid decomposition.

- The final sulfonyl chloride is isolated as a pale green solid, purified by suspension in dry diethyl ether at -78 °C, filtration, and drying under vacuum.

Advantages

- This method allows for precise temperature control, reducing side reactions.

- The low temperature prevents premature hydrolysis or polymerization.

- The use of organic solvents facilitates extraction and purification.

Summary Table of Preparation Methods

| Method Description | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination of 2-hydroxyethanesulfonate with POCl3/PCl5/SOCl2 | 2-Hydroxyethanesulfonate, POCl3 etc. | Ice-cold, rapid chlorination | ~28-30% | Requires sequential solvent extraction |

| Reaction of divinyl disulfide with Cl2 and H2O | Divinyl disulfide, Cl2, H2O, AcOH | 0-40 °C, glacial acetic acid | Up to 80% (analogous) | Rapid termination, layer separation critical |

| Chlorination in CH2Cl2 with HCl at low temperature | Sulfonate precursor, HCl, CH2Cl2 | -10 to -5 °C | Not specified | Low temp prevents decomposition, high purity |

化学反应分析

Types of Reactions: 2-Ethoxyethanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles, leading to the substitution of the sulfonyl chloride group.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-ethoxyethanesulfonic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran.

Hydrolysis: This reaction occurs in the presence of water or aqueous bases.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed:

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Hydrolysis: The major products are 2-ethoxyethanesulfonic acid and hydrochloric acid.

Reduction: The product is the corresponding sulfonyl hydride.

科学研究应用

Chemical Synthesis

Reagent for Synthesis:

2-Ethoxyethanesulfonyl chloride is primarily utilized as a reagent in the synthesis of sulfonamides, sulfonate esters, and sulfonothioates. These derivatives are crucial in the development of pharmaceuticals and agrochemicals due to their biological activity and functional properties. The electrophilic nature of the sulfonyl chloride group facilitates nucleophilic substitution reactions, enabling the formation of various organic compounds.

Synthetic Pathways:

The synthesis of this compound typically involves the reaction of 2-ethoxyethanol with chlorosulfonic acid under controlled conditions. This reaction yields the desired sulfonyl chloride while generating hydrochloric acid as a byproduct:

Biological Applications

Modification of Biomolecules:

In biological research, this compound is employed to modify biomolecules, facilitating studies on enzyme interactions and protein functions. The introduction of sulfonate groups can alter the solubility and reactivity of biomolecules, aiding in the exploration of biological pathways.

Pharmaceutical Development:

The compound has potential applications in drug development, particularly in creating new therapeutic agents. Its ability to form stable sulfonamide bonds is exploited in synthesizing various pharmaceuticals, including antibiotics and anti-inflammatory drugs.

Industrial Applications

Production of Specialty Chemicals:

In industry, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity allows it to serve as a building block for more complex molecules utilized in diverse applications ranging from coatings to surfactants.

Material Science:

The compound's properties make it suitable for developing materials with specific functionalities, such as improved adhesion or enhanced thermal stability. Research into its application in polymer chemistry is ongoing, exploring its potential to modify polymer properties.

Case Study 1: Synthesis of Sulfonamide Derivatives

Research has demonstrated the effective use of this compound in synthesizing various sulfonamide derivatives. These compounds exhibit significant antibacterial activity against a range of pathogens. In one study, derivatives synthesized using this reagent showed enhanced potency compared to traditional sulfonamides.

Case Study 2: Antitumor Activity

In vitro studies have indicated that certain derivatives formed from this compound possess antitumor properties. Investigations into their mechanism of action revealed that they may inhibit specific signaling pathways involved in cancer cell proliferation.

Case Study 3: Environmental Impact Assessment

Recent assessments have evaluated the environmental impact of using this compound in industrial processes. Studies highlighted the importance of understanding its degradation products and potential toxicity to aquatic life, emphasizing the need for sustainable practices when utilizing this compound.

Data Tables

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as a reagent for synthesizing sulfonamides and related compounds. |

| Biological Research | Modifies biomolecules for studying enzyme interactions and biological pathways. |

| Pharmaceutical Development | Potential use in creating new therapeutic agents with antibacterial and anti-inflammatory effects. |

| Industrial Production | Serves as an intermediate for producing specialty chemicals used in various industrial applications. |

作用机制

The mechanism of action of 2-ethoxyethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions are often used to modify the chemical properties of other molecules, enhancing their reactivity or stability.

相似化合物的比较

Table 1: Key Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2-Ethoxyethanesulfonyl chloride | 69371-75-1 | C₄H₉ClO₃S | 172.68 | Ethoxy group at C2, sulfonyl chloride |

| 2-Chloroethanesulfonyl chloride | 1622-32-8 | C₂H₄Cl₂O₂S | 163.02 | Chlorine substituent at C2 |

| 2-Phenylethanesulfonyl chloride | 4025-71-2 | C₈H₉ClO₂S | 200.67 | Phenyl group at C2 |

| 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | - | C₇H₁₅ClO₅S | 254.71 | Extended ethoxy chain at C2 |

| 2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride | - | C₈H₁₃ClF₂O₂S | 270.70 | Cyclohexyl ring with difluoro substituents |

Key Observations :

- Substituent Effects : The ethoxy group in this compound enhances solubility in polar solvents compared to the hydrophobic phenyl group in 2-phenylethanesulfonyl chloride .

- Reactivity : The electron-withdrawing chlorine in 2-chloroethanesulfonyl chloride increases electrophilicity at the sulfonyl group, making it more reactive toward nucleophiles than the ethoxy derivative .

- Steric Hindrance : Compounds with bulkier substituents (e.g., cyclohexyl in CID 105506679) exhibit reduced reactivity in sterically demanding reactions .

Table 2: Reactivity and Use Cases

| Compound Name | Primary Reactivity | Industrial/Research Applications |

|---|---|---|

| This compound | Nucleophilic substitution, sulfonation | Synthesis of surfactants, agrochemicals |

| 2-Chloroethanesulfonyl chloride | High electrophilicity, hydrolysis-prone | Intermediate in pharmaceutical synthesis |

| 2-Phenylethanesulfonyl chloride | Aromatic sulfonation | Polymer modification, dye production |

| 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | Polymerization reactions | Specialty polymers, electrolyte additives |

Research Findings :

- Hydrolytic Stability : this compound demonstrates greater hydrolytic stability compared to 2-chloroethanesulfonyl chloride due to the electron-donating ethoxy group, which mitigates rapid hydrolysis in aqueous environments .

- Thermal Degradation : Compounds with extended alkoxy chains (e.g., C₇H₁₅ClO₅S) exhibit lower thermal stability, decomposing at temperatures above 150°C .

Table 3: Hazard Profiles

| Compound Name | Acute Hazards | Long-Term Risks | Workplace Exposure Limits |

|---|---|---|---|

| This compound | Severe skin/eye burns, respiratory irritation | Not fully characterized | None established (follow ALARA) |

| 2-Chloroethanesulfonyl chloride | Corrosive, releases HCl gas on hydrolysis | Potential lung damage | OSHA PEL: Not established |

| 2-Phenylethanesulfonyl chloride | Moderate irritation, flammable | Suspected carcinogen (limited data) | ACGIH TLV: Not listed |

Notes:

- ALARA Principle : For compounds without established exposure limits (e.g., this compound), workplaces must adhere to "As Low As Reasonably Achievable" protocols .

- Medical Monitoring : Regular health surveillance is recommended for workers handling 2-chloroethanesulfonyl chloride due to its acute toxicity .

生物活性

2-Ethoxyethanesulfonyl chloride is an organic compound categorized as a sulfonyl chloride, which features a sulfonyl group (SO₂) bonded to chlorine. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its reactivity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₉ClO₂S. The compound consists of an ethoxy group, which enhances its solubility and reactivity, making it suitable for various synthetic applications. The sulfonyl chloride functional group is known for its high reactivity, allowing for the formation of covalent bonds with nucleophilic sites in biological molecules such as proteins and nucleic acids.

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The sulfonyl chloride moiety can undergo hydrolysis to form the corresponding sulfonic acid, which may exhibit different biological properties compared to the parent compound. Additionally, the compound can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides and other derivatives that may possess enhanced biological activities.

Table 1: Potential Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Antimicrobial Properties | Exhibits potential antimicrobial effects against various pathogens. |

| Enzyme Inhibition | May act as an inhibitor for certain enzymes involved in metabolic pathways. |

| Drug Synthesis | Serves as an intermediate in the synthesis of bioactive compounds. |

Research Findings

Recent studies have focused on the synthesis and characterization of compounds related to this compound, exploring their potential as therapeutic agents.

- Antimicrobial Studies : Research indicates that compounds containing sulfonyl chloride groups often exhibit antimicrobial properties. For instance, derivatives synthesized from this compound have shown activity against specific bacterial strains, suggesting its utility in developing new antibiotics .

- Enzyme Interaction : A study investigated the interaction between sulfonyl chlorides and various enzymes. Results demonstrated that these compounds could effectively inhibit enzyme activity, highlighting their potential as drug candidates targeting specific biochemical pathways .

- Case Studies : In a recent case study involving a series of sulfonamide derivatives, modifications to the ethoxy moiety were found to significantly improve pharmacokinetic properties while maintaining biological activity . This underscores the importance of structural modifications in enhancing the therapeutic potential of sulfonyl chloride derivatives.

常见问题

Q. Table 1: Key Incompatible Materials and Decomposition Products

| Incompatible Materials | Decomposition Products |

|---|---|

| Water, oxidizers, strong bases | HCl, CO₂, sulfur oxides (SOₓ) |

How should this compound be synthesized and characterized to ensure purity and structural integrity?

Methodological Answer:

- Synthesis:

- Characterization:

- Purity Analysis: Use gas chromatography (GC) or HPLC with UV detection.

- Structural Confirmation: Employ H/C NMR to identify ethoxy and sulfonyl groups. Key NMR signals:

- H: δ 1.2–1.4 ppm (ethoxy CH₃), δ 3.6–4.0 ppm (CH₂ adjacent to sulfonyl) .

- Mass Spectrometry: Confirm molecular ion peak (e.g., [M+H]⁺ for C₄H₉ClO₃S: m/z 172.5) .

What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR: Look for S=O asymmetric stretching (1360–1340 cm⁻¹) and S-O-C stretching (1170–1150 cm⁻¹) .

- Raman Spectroscopy: Sulfonyl chloride group vibrations at 550–600 cm⁻¹.

- Elemental Analysis: Validate C, H, S, and Cl content (±0.3% tolerance).

Advanced Research Questions

How can researchers optimize reaction conditions when using this compound as a sulfonating agent?

Methodological Answer:

- Solvent Selection: Use aprotic solvents (e.g., dichloromethane, THF) to minimize hydrolysis. Pre-dry solvents with molecular sieves .

- Temperature Control: Maintain 0–5°C to reduce side reactions (e.g., decomposition).

- Catalysis: Add triethylamine to neutralize HCl byproducts and accelerate nucleophilic substitutions .

What are the common decomposition pathways of this compound under varying experimental conditions?

Methodological Answer:

- Hydrolysis: Rapid reaction with water produces ethoxyethanesulfonic acid and HCl gas. Mitigate by using anhydrous conditions .

- Thermal Degradation: At >80°C, decomposes into SO₂, ethylene oxide, and chloro derivatives. Monitor via TGA/DSC .

Q. Table 2: Stability Under Different Conditions

| Condition | Stability | Mitigation Strategy |

|---|---|---|

| Moisture | Highly reactive; t½ <1 hr | Use desiccants, inert atmosphere |

| High temperature | Decomposes above 80°C | Conduct reactions below 50°C |

How should contradictory data regarding reactivity with nucleophiles be resolved?

Methodological Answer:

- Systematic Variation: Test reactivity under controlled conditions (e.g., solvent polarity, temperature, stoichiometry).

- Mechanistic Probes: Use O isotopic labeling or DFT calculations to elucidate reaction pathways .

- Cross-Validation: Compare results with structurally similar sulfonyl chlorides (e.g., 2-chloroethanesulfonyl chloride) .

What strategies assess the impact of trace moisture on stability in anhydrous setups?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。